2-(2-Cyclopropylphenyl)ethan-1-OL
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Overview
Description
2-(2-Cyclopropylphenyl)ethan-1-OL is an organic compound with the molecular formula C₁₁H₁₄O. It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to an aliphatic carbon atom. This compound is notable for its cyclopropyl group attached to a phenyl ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclopropylphenyl)ethan-1-OL typically involves the reduction of 2-(2-Cyclopropylphenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is preferred for large-scale production due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclopropylphenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or sodium borohydride (NaBH₄) in ethanol.
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for halogenation.
Major Products Formed
Oxidation: 2-(2-Cyclopropylphenyl)ethanone or 2-(2-Cyclopropylphenyl)ethanal.
Reduction: Cyclopropylbenzene.
Substitution: 2-(2-Cyclopropylphenyl)ethyl chloride or bromide.
Scientific Research Applications
2-(2-Cyclopropylphenyl)ethan-1-OL has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Cyclopropylphenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclopropyl group may interact with hydrophobic regions of proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethanol: Lacks the cyclopropyl group, resulting in different chemical properties.
Cyclopropylmethanol: Contains a cyclopropyl group but lacks the phenyl ring.
Benzyl alcohol: Contains a phenyl ring but lacks the cyclopropyl group.
Uniqueness
2-(2-Cyclopropylphenyl)ethan-1-OL is unique due to the presence of both a cyclopropyl group and a phenyl ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H14O |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-(2-cyclopropylphenyl)ethanol |
InChI |
InChI=1S/C11H14O/c12-8-7-9-3-1-2-4-11(9)10-5-6-10/h1-4,10,12H,5-8H2 |
InChI Key |
WKYFRKRMVIEDJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=CC=C2CCO |
Origin of Product |
United States |
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